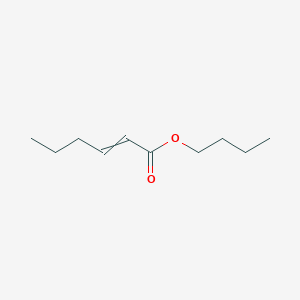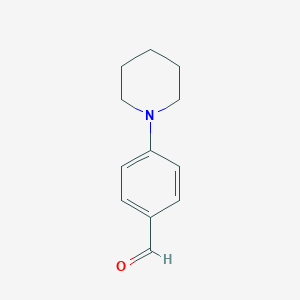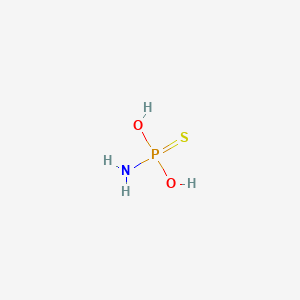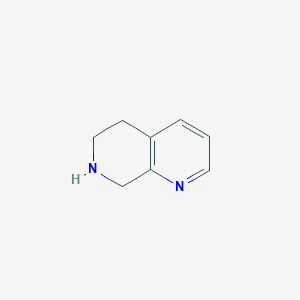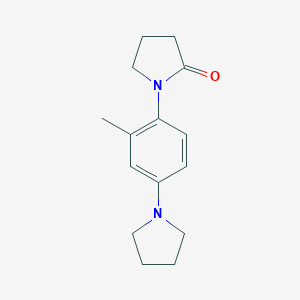
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)-, also known as PPT, is a chemical compound that has been widely studied for its pharmacological properties. It belongs to the class of psychoactive substances and has been shown to have potential applications in the field of neuroscience research.
Mécanisme D'action
The mechanism of action of 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- is not fully understood, but it is believed to involve the modulation of sigma-1 receptors and the dopamine system. Sigma-1 receptors are located in the endoplasmic reticulum and are involved in the regulation of calcium homeostasis and the unfolded protein response. 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- has been shown to increase the activity of sigma-1 receptors, which may lead to neuroprotection and the prevention of neurodegeneration. 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- has also been shown to inhibit the reuptake of dopamine, which may lead to an increase in dopamine levels and the activation of reward pathways in the brain.
Effets Biochimiques Et Physiologiques
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- has also been shown to decrease the expression of inflammatory cytokines, which are involved in the progression of neurodegenerative diseases. Physiologically, 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- has been shown to improve memory and cognitive function in animal models, as well as reduce the symptoms of addiction and withdrawal.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- in lab experiments is its high affinity for sigma-1 receptors, which allows for the selective modulation of this receptor subtype. 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- is also relatively easy to synthesize and purify, which makes it a cost-effective option for research. However, one limitation of using 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- is its potential for off-target effects, as it may interact with other receptors and systems in the brain. Additionally, the effects of 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- may vary depending on the species and strain of animal used in experiments, which may limit its translational potential.
Orientations Futures
There are several future directions for the research and development of 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)-. One direction is the optimization of 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- as a drug candidate for the treatment of neurological disorders. This may involve the modification of the chemical structure of 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- to increase its potency, selectivity, and bioavailability. Another direction is the investigation of the role of 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- in other physiological processes, such as pain perception and immune function. Finally, the development of new imaging techniques and biomarkers may allow for the non-invasive monitoring of sigma-1 receptor activity in vivo, which may facilitate the development of new diagnostic and therapeutic tools.
Méthodes De Synthèse
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- can be synthesized using a variety of methods. One of the most common methods involves the reaction of o-toluidine with pyrrolidine in the presence of an acid catalyst. The resulting product is then purified through recrystallization. Other methods involve the use of different reagents and conditions, but the overall reaction mechanism remains the same.
Applications De Recherche Scientifique
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- has been extensively studied for its potential applications in neuroscience research. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in a variety of physiological processes such as pain perception, memory formation, and neuroprotection. 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- has also been shown to have an effect on the dopamine system, which is involved in reward processing and addiction. These properties make 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- a promising candidate for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and addiction.
Propriétés
Numéro CAS |
14053-06-6 |
|---|---|
Nom du produit |
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- |
Formule moléculaire |
C15H20N2O |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
1-(2-methyl-4-pyrrolidin-1-ylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H20N2O/c1-12-11-13(16-8-2-3-9-16)6-7-14(12)17-10-4-5-15(17)18/h6-7,11H,2-5,8-10H2,1H3 |
Clé InChI |
KBJUMPDYWJRBCA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N2CCCC2)N3CCCC3=O |
SMILES canonique |
CC1=C(C=CC(=C1)N2CCCC2)N3CCCC3=O |
Autres numéros CAS |
14053-06-6 |
Synonymes |
1-(4-Pyrrolizino-2-methylphenyl)-2-pyrrolidone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



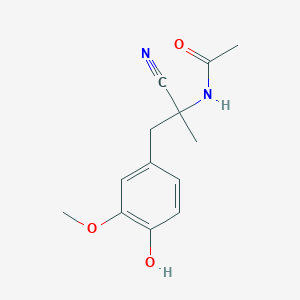

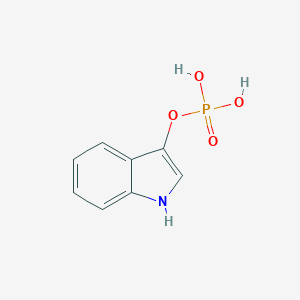
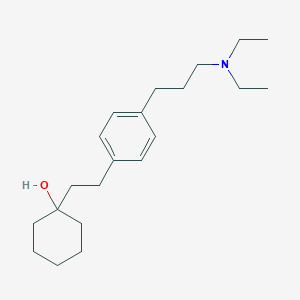
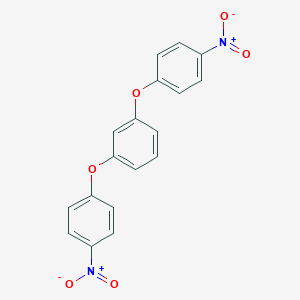
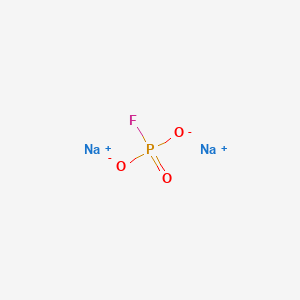
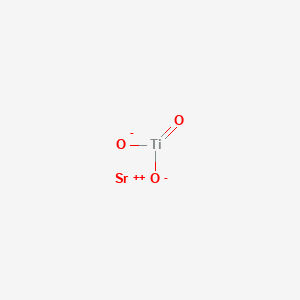
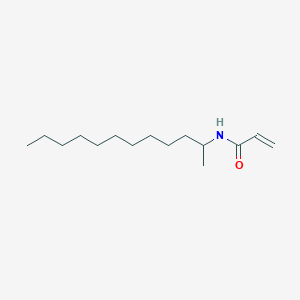
![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B83092.png)
